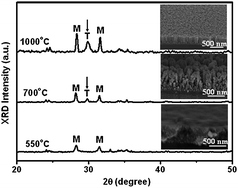Growth of zirconia and yttria-stabilized zirconiananorod arrays assisted by phase transition
CrystEngComm Pub Date: 2010-07-07 DOI: 10.1039/C000728E
Abstract
Well-aligned, densely distributed ZrO2


Recommended Literature
- [1] MoS2 armored polystyrene particles with a narrow size distribution via membrane-assisted Pickering emulsions for monolayer-shelled liquid marbles†
- [2] [12]aneN3-Conjugated AIEgens with two-photon imaging properties for synergistic gene/photodynamic therapy in vitro and in vivo†
- [3] Inside front cover
- [4] Synthesis of polyfunctional secondary amines by the addition of functionalized zinc reagents to nitrosoarenes†
- [5] Reaction Chemistry & Engineering Emerging Investigators 2017
- [6] Arylation of aryllithiums with S-arylphenothiazinium ions for biaryl synthesis†
- [7] Nature of hydride and halide encapsulation in Ag8 cages: insights from the structure and interaction energy of [Ag8(X){S2P(OiPr)2}6]+ (X = H−, F−, Cl−, Br−, I−) from relativistic DFT calculations†
- [8] Assembly of wormhole aluminosilicate mesostructures from zeolite seeds
- [9] Enhancement of oxygen reduction reaction activities by Pt nanoclusters decorated on ordered mesoporous porphyrinic carbons†
- [10] Comparative study of alterations in phospholipid profiles upon liver cancer in humans and mice†

Journal Name:CrystEngComm
Research Products
-
4-(Trifluoromethoxy)benzonitrile
CAS no.: 332-25-2
-
CAS no.: 2713-34-0
-
CAS no.: 3468-11-9
-
CAS no.: 2856-63-5
-
2-Bromo-4'-hydroxyacetophenone
CAS no.: 2491-38-5









